Dipyridamole impurity B
Description
Dipyridamole impurity.
Mechanism of Action
Target of Action
Dipyridamole impurity B, also known as 2,2’,2’‘,2’‘’‘,2’‘’‘’‘,2’‘’‘’‘’ [8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol , is a derivative of Dipyridamole. Dipyridamole is known to inhibit both adenosine deaminase and phosphodiesterase . These enzymes are the primary targets of Dipyridamole and likely of its impurities as well.
Mode of Action
The interaction of Dipyridamole with its targets leads to the prevention of the degradation of cAMP, an inhibitor of platelet function . This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity . It’s plausible that this compound may have a similar mode of action, but specific studies on this impurity are needed to confirm this.
Biochemical Pathways
Dipyridamole affects the biochemical pathways related to platelet function and blood clotting. By inhibiting the degradation of cAMP, it impacts the signaling pathways that regulate these processes
Pharmacokinetics
Dipyridamole itself has a bioavailability of 37-66% , is almost completely bound to plasma proteins, and is metabolized in the liver . The pharmacokinetics of this compound may be influenced by these factors, but specific studies are needed to confirm this.
Result of Action
Dipyridamole itself inhibits platelet aggregation and causes vasodilation . It’s plausible that this compound may have similar effects, but specific studies are needed to confirm this.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes could potentially affect its stability and efficacy . .
Biochemical Analysis
Biochemical Properties
Dipyridamole Impurity B, like its parent compound Dipyridamole, may interact with various enzymes and proteins. Dipyridamole is known to inhibit phosphodiesterase, leading to an increase in intracellular cAMP and cGMP . It also inhibits the reuptake of adenosine by erythrocytes, enhancing plasma levels of this vasodilator and platelet inhibitory nucleoside
Cellular Effects
The cellular effects of this compound are not well-studied. Dipyridamole, the parent compound, is known to have significant effects on cells. It inhibits platelet aggregation by increasing intracellular levels of cAMP and cGMP . It also enhances the levels of adenosine, a potent inhibitor of platelet aggregation
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. Dipyridamole, the parent compound, inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP, an inhibitor of platelet function . This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity
Temporal Effects in Laboratory Settings
A study has reported that a stress mixture of Dipyridamole and tartaric acid, which includes this compound, was stable for more than one year
Dosage Effects in Animal Models
There is evidence of potential synergy between Dipyridamole and statins in rat models, resulting in significant myocardial protection against ischemia–reperfusion injury and limitation of infarct size
Metabolic Pathways
Dipyridamole, the parent compound, is known to inhibit phosphodiesterase, affecting the metabolic pathways of cAMP and cGMP
Transport and Distribution
Dipyridamole, the parent compound, is known to inhibit the reuptake of adenosine by erythrocytes, affecting its distribution
Properties
IUPAC Name |
2-[[2,6-bis[bis(2-hydroxyethyl)amino]-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N8O6/c32-12-6-29(7-13-33)21-19-18(24-23(27-21)31(10-16-36)11-17-37)20(28-4-2-1-3-5-28)26-22(25-19)30(8-14-34)9-15-35/h32-37H,1-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAFWTHGUALHRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168643 | |
Record name | RA-136 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16908-47-7 | |
Record name | RA-136 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016908477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RA-136 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RA-136 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP11YEX8WZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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